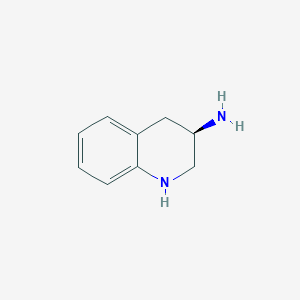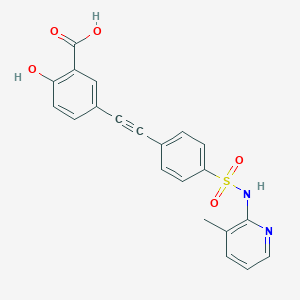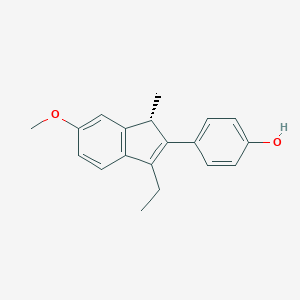
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol, also known as EMIM, is a compound that has been extensively studied for its potential therapeutic applications. EMIM is a synthetic compound that belongs to the class of indenylphenols, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is not fully understood. However, it has been suggested that (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol exerts its biological activities by modulating various signaling pathways. For example, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a potential candidate for the development of novel therapeutics. However, one of the limitations of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutics. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in vivo. This could provide valuable information on its efficacy and safety in animal models. Additionally, the development of more efficient synthesis methods for (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol could facilitate its use in lab experiments and clinical trials.
合成法
The synthesis of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol involves the reaction of 2,3-dihydro-1H-inden-2-ol with 3-ethyl-6-methoxy-1-methylphenol in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which involves the addition of the alkyl group to the aromatic ring of the phenol. The resulting product is then purified using column chromatography to obtain pure (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol.
科学的研究の応用
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
CAS番号 |
154569-17-2 |
|---|---|
製品名 |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
4-[(1S)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m0/s1 |
InChIキー |
ARRLKELHSXEBEL-LBPRGKRZSA-N |
異性体SMILES |
CCC1=C([C@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
正規SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
その他のCAS番号 |
154569-17-2 |
同義語 |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



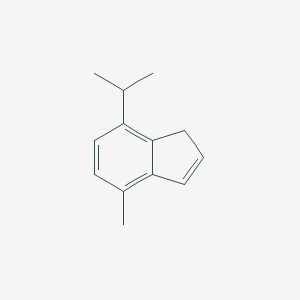
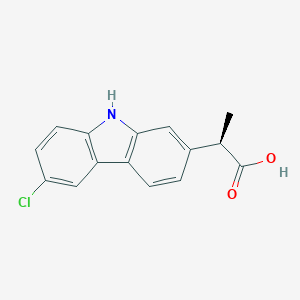
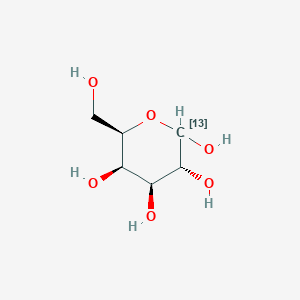
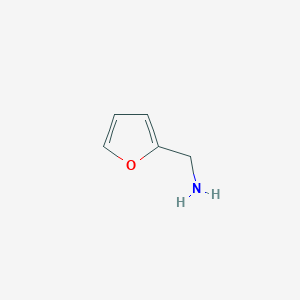
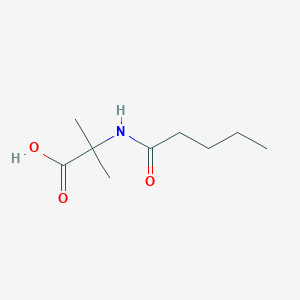
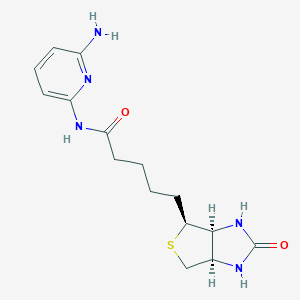
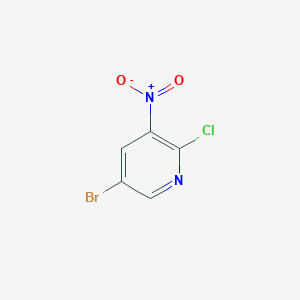
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
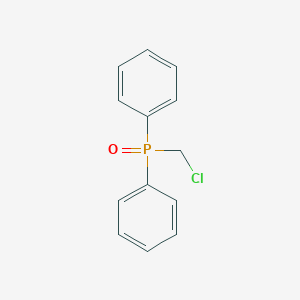
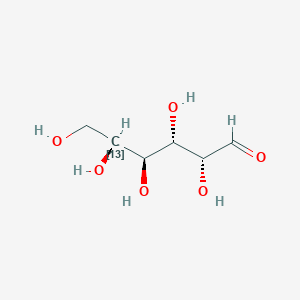
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
